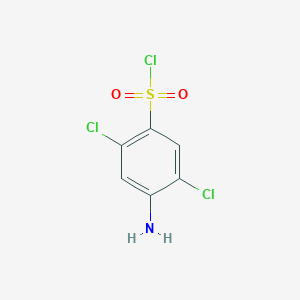

4-Amino-2,5-dichlorobenzenesulfonyl chloride

描述

Overview of Halogenated Aminobenzenesulfonyl Chlorides in Chemical Research

Halogenated aminobenzenesulfonyl chlorides are a class of organic compounds characterized by a benzene (B151609) ring substituted with an amino group (-NH₂), one or more halogen atoms, and a sulfonyl chloride functional group (-SO₂Cl). The presence of these distinct functional groups on a single aromatic scaffold imparts a versatile reactivity profile, making them valuable intermediates in synthetic chemistry.

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles such as alcohols, phenols, and amines. fiveable.me This reactivity allows for the facile construction of sulfonamides and sulfonate esters, which are key structural motifs in many biologically active molecules. fiveable.menih.gov The amino group, meanwhile, can be diazotized or undergo various coupling reactions, offering another site for molecular elaboration. The halogen substituents influence the electronic properties of the aromatic ring and can serve as handles for further transformations, such as cross-coupling reactions.

The interplay of these groups allows for the strategic synthesis of complex molecules. Researchers utilize these building blocks in the development of new pharmaceuticals and agrochemicals, where the sulfonamide linkage is a particularly prevalent feature. nih.gov

Importance of 4-Amino-2,5-dichlorobenzenesulfonyl chloride as a Precursor Molecule

This compound is a specific example of a halogenated aminobenzenesulfonyl chloride that serves as a crucial precursor molecule. Its structure is primed for the synthesis of more complex derivatives, primarily through reactions at the sulfonyl chloride moiety.

The principal application of this compound is in the synthesis of substituted sulfonamides. The reaction of this compound with primary or secondary amines yields the corresponding 4-amino-2,5-dichlorobenzenesulfonamides. This reaction is fundamental for creating libraries of compounds for biological screening. For instance, a structurally related compound, 2,5-Dichlorobenzenesulfonyl chloride, has been utilized in the synthesis and structure-activity relationship studies of benzoxazole (B165842) benzenesulfonamide (B165840) analogs. sigmaaldrich.com Similarly, the formation of sulfonamides from sulfonyl chlorides is a cornerstone in the synthesis of many pharmaceutical drugs. fiveable.me The dichlorinated phenyl ring and the amino group of the resulting sulfonamide can be further modified to fine-tune the molecule's properties.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 4-Aminobenzenesulfonyl chloride | 24939-24-0 | C₆H₆ClNO₂S | 191.64 |

| 2,5-Dichlorobenzenesulfonyl chloride | 5402-73-3 | C₆H₃Cl₃O₂S | 245.51 |

Historical Context of Sulfonyl Chlorides in Organic Synthesis Research

The chemistry of sulfonyl chlorides dates back to the 19th century, but their prominence in organic synthesis grew substantially with the advent of sulfonamide-based therapeutics. pnas.org The discovery of Prontosil, the first commercially available antibacterial sulfonamide, in the 1930s catalyzed extensive research into this class of compounds and, consequently, into the synthesis and reactivity of their sulfonyl chloride precursors. nih.gov

Historically, the synthesis of sulfonyl chlorides was dominated by methods involving the chlorination of sulfonic acids or their salts with reagents like phosphorus pentachloride or thionyl chloride. nih.govwikipedia.org Another significant early method is the reaction of an arene with chlorosulfuric acid. wikipedia.org These methods, while effective, often required harsh conditions.

Over the decades, research has focused on developing milder and more selective methods for synthesizing sulfonyl chlorides. nih.gov The versatility of sulfonyl chlorides as synthetic intermediates has been widely demonstrated. They are not only precursors to sulfonamides but are also used to prepare sulfonate esters, sulfones, and sulfinic acids. nih.govwikipedia.org Furthermore, they can undergo Friedel-Crafts reactions with arenes to form sulfones and can be used in desulfonation reactions to yield aryl chlorides. wikipedia.org The evolution of reactions involving sulfonyl chlorides reflects the broader progress in organic synthetic methodology, moving towards greater efficiency, selectivity, and functional group tolerance. magtech.com.cn

Table 2: Key Reactions of Sulfonyl Chlorides

| Reaction Type | Nucleophile/Reagent | Product Class |

|---|---|---|

| Sulfonamide Formation | Amines (R'₂NH) | Sulfonamides (RSO₂NR'₂) |

| Sulfonate Ester Formation | Alcohols (R'OH) | Sulfonate Esters (RSO₂OR') |

| Friedel-Crafts Reaction | Arenes (e.g., Benzene) | Sulfones (RSO₂C₆H₅) |

| Reduction | Sodium Sulfite (Na₂SO₃) | Sulfinate Salts (RSO₂Na) |

Structure

3D Structure

属性

IUPAC Name |

4-amino-2,5-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWYRVMRUXDHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255667 | |

| Record name | 4-Amino-2,5-dichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-94-7 | |

| Record name | 4-Amino-2,5-dichlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,5-dichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl chloride, 4-amino-2,5-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2,5 Dichlorobenzenesulfonyl Chloride

Precursor Synthesis and Functionalization Pathways

2,5-Dichloroaniline (B50420) is an organic compound with the formula C₆H₃Cl₂NH₂. wikipedia.org It serves as a crucial intermediate in the production of various dyestuffs, pigments, and pesticides. chemicalbook.comguidechem.com The most common industrial synthesis of 2,5-dichloroaniline begins with 1,4-dichlorobenzene. This starting material is first nitrated to form 1,4-dichloro-2-nitrobenzene (B41259). The subsequent reduction of the nitro group yields the desired 2,5-dichloroaniline.

Alternative laboratory-scale preparations have also been documented. One such method involves the reaction of 2,5-dichloro-nitrobenzene with a reducing agent like sodium hydrogen sulfide (B99878) in an aqueous solution. This reaction is typically conducted at elevated temperatures, in the range of 80°C to 85°C, to facilitate the conversion. prepchem.com

Table 1: Selected Synthetic Routes to 2,5-Dichloroaniline

| Starting Material | Key Reagents | Typical Conditions | Product |

| 1,4-Dichloro-2-nitrobenzene | H₂, Platinum catalyst | 85-90°C, 3-4 MPa | 2,5-Dichloroaniline |

| 2,5-Dichloro-nitrobenzene | Sodium hydrogen sulfide, Water | 80-85°C | 2,5-Dichloroaniline |

Introduction of the Amino Group: Amination Strategies

The introduction of the amino group is not a direct amination of a dichlorobenzene ring but rather a functional group transformation. The principal strategy involves the reduction of a nitro group that has been previously introduced onto the dichlorinated benzene (B151609) ring.

The catalytic hydrogenation of 1,4-dichloro-2-nitrobenzene is a widely employed method. wikipedia.org This process typically involves treating the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst, such as platinum. guidechem.com The reaction is carried out in an autoclave at temperatures between 85°C and 90°C and pressures of 3 to 4 MPa. The reaction proceeds until the pressure stabilizes, indicating the completion of hydrogen uptake. The final product is then isolated through desolvation and crystallization. guidechem.com

Chlorosulfonation Procedures and Techniques

With the precursor, 2,5-dichloroaniline, in hand, the next critical step is the introduction of the sulfonyl chloride group at the para-position relative to the amino group. This electrophilic aromatic substitution is typically achieved through chlorosulfonation.

One pathway to the target molecule involves a two-step process. First, 2,5-dichloroaniline is sulfonated to produce 4-amino-2,5-dichlorobenzenesulfonic acid. This intermediate can be synthesized by treating 2,5-dichloroaniline with 65% oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). chemicalbook.com The resulting sulfonic acid is then purified, often via its sodium salt. The isolated 4-amino-2,5-dichlorobenzenesulfonic acid would then need to be converted to the corresponding sulfonyl chloride. This conversion is a standard organic transformation, typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

A more direct and industrially significant method for synthesizing sulfonyl chlorides is the direct chlorosulfonation of an aromatic compound using chlorosulfonic acid (ClSO₃H). pageplace.de This reagent serves as both the sulfonating agent and the source of chlorine. For the chlorosulfonation of aromatic compounds, an excess of at least two equivalents of chlorosulfonic acid is generally required. pageplace.de

The reaction of 2,5-dichloroaniline with chlorosulfonic acid can be performed in a suitable solvent, such as a chlorohydrocarbon like methylene (B1212753) chloride. google.com The reaction initially forms an N-sulfamic acid intermediate (N-2,5-dichlorophenylsulfamic acid), which then rearranges upon heating to the more stable ring-sulfonated product. google.com Careful control of the reaction conditions is necessary to favor the formation of the sulfonyl chloride over the sulfonic acid.

The yield and purity of the final product are highly dependent on the reaction parameters. In the synthesis of the related intermediate, 2,5-dichloroaniline-4-sulfonic acid, a two-stage temperature process has been shown to be effective. google.com The initial reaction of 2,5-dichloroaniline with chlorosulfonic acid is conducted at a lower temperature, between 0°C and 40°C, in a solvent like methylene chloride. google.com Following this, the solvent is distilled off, and the reaction mixture is heated to a much higher temperature, around 190–195°C, under a partial vacuum. google.com This high-temperature step facilitates the rearrangement and completion of the sulfonation. This optimized procedure has been reported to increase the yield of the sulfonic acid from 92% to as high as 99%. google.com

Similar optimization principles apply to the direct synthesis of the sulfonyl chloride. Key variables to control include:

Stoichiometry: The molar ratio of chlorosulfonic acid to 2,5-dichloroaniline is critical. A sufficient excess of the reagent is needed to ensure complete conversion to the sulfonyl chloride.

Temperature: A carefully controlled temperature profile, potentially involving an initial low-temperature mixing phase followed by a higher-temperature reaction phase, is essential to manage reactivity and prevent side reactions.

Solvent: The choice of an inert solvent can influence reaction rates and solubility of intermediates.

Reaction Time: Adequate time must be allowed for the reaction to proceed to completion at each temperature stage.

Table 2: Chlorosulfonation of 2,5-Dichloroaniline

| Method | Reagent(s) | Key Conditions | Intermediate/Product | Yield |

| Two-Stage Sulfonation | Chlorosulfonic Acid, Methylene Chloride | Stage 1: 20-25°C, 1 hr. Stage 2: 190-195°C, 1 hr, vacuum. | 2,5-dichloroaniline-4-sulfonic acid | 97-99% |

| Direct Sulfonation | 65% Oleum, Anhydrous Sulfuric Acid | N/A | 4-Amino-2,5-dichlorobenzenesulfonic acid | N/A |

Optimization of Reaction Conditions for Yield and Purity

Solvent Effects and Reaction Media

The choice of solvent or reaction medium is a critical factor in the synthesis of aromatic sulfonyl chlorides. In many industrial preparations, the reactant, such as chlorosulfonic acid, is used in stoichiometric excess and serves as the solvent. However, research into analogous syntheses has demonstrated the utility of inert organic solvents.

For the chlorosulfonation of chlorobenzene (B131634), a structurally related precursor, halogenated aliphatic hydrocarbons have been employed as solvents. The use of such solvents can help to control reaction viscosity and improve heat transfer. In other cases, solvents like chlorobenzene have been used for the synthesis of more complex sulfonyl chlorides. The primary challenge in synthesizing 4-Amino-2,5-dichlorobenzenesulfonyl chloride is the reactivity of the amino group with the chlorosulfonating agent. The reaction medium must be carefully selected to minimize degradation and side-product formation. In many cases, the synthesis proceeds via a diazonium salt intermediate derived from the corresponding sulfonic acid, where water is a common and effective reaction medium. acs.org The low solubility of the resulting sulfonyl chloride in water can protect it from hydrolysis and facilitate its isolation via precipitation. acs.org

Table 1: Solvents Used in the Synthesis of Analogous Aromatic Sulfonyl Chlorides

| Precursor | Reagent(s) | Solvent | Reference |

|---|---|---|---|

| Chlorobenzene | Chlorosulfonic Acid | Halogenated Aliphatic Hydrocarbon | google.com |

| 4-Sulphamoylbenzoic acid compounds | Thionyl chloride | Isopropyl acetate | epo.org |

Temperature and Pressure Controls

Precise control of temperature is paramount in the synthesis of sulfonyl chlorides to ensure optimal yield and purity while minimizing thermal decomposition and hazardous gas evolution. The chlorosulfonation reaction is typically highly exothermic.

For related aromatic compounds, the reaction temperature is carefully managed. For instance, the chlorosulfonation of o-nitrotoluene is initiated at temperatures not exceeding 40°C, followed by a gradual increase to 105°C to drive the reaction to completion. google.com In contrast, the synthesis of 4-chlorobenzenesulfonyl chloride from chlorobenzene is conducted at 70°C. justia.com The workup phase often involves cooling the reaction mixture significantly, for example, by adding it to ice water at 0 to 5°C, to precipitate the product and quench any remaining reactive agents. google.com Most synthetic procedures for aromatic sulfonyl chlorides are conducted at atmospheric pressure, with no special pressure controls specified in common methodologies.

Table 2: Temperature Parameters in Analogous Sulfonyl Chloride Syntheses

| Precursor | Reaction Temperature | Workup Temperature | Reference |

|---|---|---|---|

| o-Nitrotoluene | 40°C, then 105°C | 0 - 5°C | google.com |

| Chlorobenzene | 70°C | Not specified | justia.com |

| 3-Amino-2-chloropyridine (diazotization) | -3 to 0°C | Not applicable | acs.org |

Catalytic Enhancements in Synthesis

Catalysis offers a pathway to milder reaction conditions, improved selectivity, and higher efficiency in the synthesis of aromatic sulfonyl chlorides. For the chlorosulfonation of various aromatic compounds, sulfamic acid has been identified as an effective catalyst. google.comjustia.com Its presence can enhance the reaction rate and allow for more controlled conditions.

Alternative catalytic systems have been developed for Sandmeyer-type reactions, which are particularly relevant for synthesizing sulfonyl chlorides from amino-aromatic precursors. These methods utilize anilines, which are converted to diazonium salts and subsequently react with a sulfur dioxide source in the presence of a copper catalyst to yield the sulfonyl chloride. organic-chemistry.orgresearchgate.net More advanced catalytic methods include visible-light photoredox catalysis, where a ruthenium-based photocatalyst enables the chlorosulfonylation of anilines under mild conditions at room temperature. nih.gov

Table 3: Catalytic Systems for Aromatic Sulfonyl Chloride Synthesis

| Reaction Type | Catalyst | Precursor Type | Reference |

|---|---|---|---|

| Chlorosulfonation | Sulfamic Acid | General Aromatics (e.g., Acetanilide) | justia.com |

| Sandmeyer-type | Copper Salts (e.g., CuCl) | Anilines | acs.orgorganic-chemistry.org |

Alternative and Advanced Synthetic Routes

Beyond traditional methods, modern synthetic chemistry offers several advanced routes for the preparation of this compound that prioritize sustainability, safety, and efficiency.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sulfonyl chlorides to reduce the use of hazardous reagents and minimize waste. One notable approach is the oxyhalogenation of thiols or disulfides using reagents like oxone in water, which serves as an environmentally benign solvent. rsc.org

Another sustainable method involves the metal-free synthesis from thiols using ammonium (B1175870) nitrate, an aqueous solution of HCl, and oxygen as the terminal oxidant. rsc.org This process reduces reliance on heavy metals and harsh oxidizers. Other green protocols for oxidative chlorosulfonation utilize readily available and safer reagents such as household bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO₂). organic-chemistry.org These methods are often simpler, more economical, and present a lower environmental burden compared to classical chlorosulfonation. organic-chemistry.org

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, represents a significant advancement in the synthesis of sulfonyl chlorides, offering enhanced safety and process control. rsc.org Conventional batch production of sulfonyl chlorides can be hazardous due to the use of highly reactive reagents and the exothermic nature of the reactions. Continuous flow systems mitigate these risks by using small reactor volumes, which allows for superior control over temperature and reaction time. rsc.orgmdpi.com

This technology has been successfully applied to the synthesis of various aryl sulfonyl chlorides. The process typically involves pumping the starting materials through a series of reactors where reaction conditions are precisely maintained. mdpi.com This approach not only improves safety by minimizing the volume of hazardous materials at any given time but also can lead to higher spacetime yields compared to batch processes. mdpi.com

Solid-Phase Synthesis Considerations

Solid-phase synthesis is a technique where molecules are built upon an insoluble polymer support. This methodology is extensively used in peptide and oligonucleotide synthesis to simplify purification, as excess reagents and byproducts can be removed by simple filtration.

However, the application of solid-phase synthesis for the preparation of small, unbound molecules like this compound is not a commonly reported or conventional strategy. The literature on solid-phase chemistry predominantly focuses on using sulfonyl chlorides as reagents to be anchored to a resin or to react with a resin-bound substrate, rather than synthesizing the sulfonyl chloride itself on a solid support for subsequent cleavage. Therefore, solid-phase synthesis is not considered a standard or advantageous route for the production of this specific compound.

Derivatization Strategies and Analog Synthesis from 4 Amino 2,5 Dichlorobenzenesulfonyl Chloride

Formation of Sulfonamide Derivatives

The sulfonyl chloride moiety of 4-Amino-2,5-dichlorobenzenesulfonyl chloride is highly susceptible to nucleophilic attack, making it an excellent electrophile for the synthesis of sulfonamides. This reactivity is the cornerstone of many synthetic pathways.

Nucleophilic Substitution Reactions with Amines and Anilines

The reaction of this compound with primary and secondary amines or anilines is a fundamental method for the formation of N-substituted sulfonamides. This nucleophilic substitution reaction typically proceeds by the attack of the lone pair of electrons on the nitrogen atom of the amine at the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The general reaction is facilitated by the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. The choice of solvent can vary, with dichloromethane (B109758) (DCM) and diethyl ether being commonly employed.

The reactivity of the amine nucleophile plays a crucial role in the reaction outcome. Primary amines are generally more reactive than secondary amines due to less steric hindrance. The reaction conditions can be tailored to accommodate the nucleophilicity of the specific amine or aniline (B41778) being used.

Synthesis of Primary, Secondary, and Tertiary Sulfonamides

The versatility of this compound allows for the synthesis of primary, secondary, and tertiary sulfonamides, each with distinct structural and electronic properties.

Primary Sulfonamides: These are synthesized by the reaction of this compound with ammonia. The resulting 4-amino-2,5-dichlorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds.

Secondary Sulfonamides: The reaction with primary amines yields secondary sulfonamides. A wide range of primary amines, including aliphatic and aromatic amines, can be utilized to generate a library of diverse sulfonamide derivatives.

Tertiary Sulfonamides: Secondary amines react with this compound to form tertiary sulfonamides. These reactions often require slightly more forcing conditions compared to those with primary amines due to increased steric hindrance around the nitrogen atom.

| Amine/Aniline Reactant | Product | Sulfonamide Type |

| Ammonia | 4-Amino-2,5-dichlorobenzenesulfonamide | Primary |

| Methylamine | 4-Amino-2,5-dichloro-N-methylbenzenesulfonamide | Secondary |

| Aniline | 4-Amino-2,5-dichloro-N-phenylbenzenesulfonamide | Secondary |

| Dimethylamine | 4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide | Tertiary |

Table 1: Examples of Sulfonamide Synthesis from this compound

Formation of Cyclic Sulfonamides and Heterocyclic Architectures

Intramolecular reactions involving the sulfonyl chloride group can lead to the formation of cyclic sulfonamides, also known as sultams. This can be achieved by reacting this compound with a bifunctional molecule containing an amino group and another nucleophilic group, such as a hydroxyl or another amino group, positioned appropriately to facilitate ring closure.

Furthermore, the sulfonamide derivatives of this compound can serve as precursors for the synthesis of more complex heterocyclic architectures. The sulfonamide linkage can act as a directing group or a stable backbone for further chemical transformations, leading to the construction of novel heterocyclic ring systems with potential biological activities.

Reactions Involving the Aromatic Amino Group

The aromatic amino group of this compound provides another avenue for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular frameworks.

Acylation and Amidation Reactions

The amino group can readily undergo acylation and amidation reactions with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions lead to the formation of N-acyl and N-amido derivatives, respectively.

Acylation: Reaction with acylating agents like acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group onto the nitrogen atom, forming N-(4-(chlorosulfonyl)-2,5-dichlorophenyl)acetamide. This modification can alter the electronic properties and steric bulk of the molecule.

Amidation: Amidation with reagents such as benzoyl chloride results in the formation of N-(4-(chlorosulfonyl)-2,5-dichlorophenyl)benzamide. This strategy is often employed to introduce aromatic moieties and expand the structural diversity of the derivatives.

These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(4-(chlorosulfonyl)-2,5-dichlorophenyl)acetamide | Acylation |

| Benzoyl chloride | N-(4-(chlorosulfonyl)-2,5-dichlorophenyl)benzamide | Amidation |

Table 2: Examples of Acylation and Amidation of the Amino Group

Diazotization and Coupling Reactions

The aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid.

The resulting diazonium salt is a highly reactive intermediate that can undergo a variety of subsequent reactions, most notably azo coupling. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. These azo compounds are often highly colored and are used as dyes and pigments.

The position of the coupling on the aromatic ring of the coupling partner is directed by the activating group. For example, with phenol, coupling typically occurs at the para position. If the para position is blocked, ortho coupling may be observed. The pH of the reaction medium is a critical factor in azo coupling reactions.

| Coupling Partner | Product |

| Phenol | 2,5-Dichloro-4-((4-hydroxyphenyl)diazenyl)benzenesulfonyl chloride |

| N,N-Dimethylaniline | 4-((4-(Dimethylamino)phenyl)diazenyl)-2,5-dichlorobenzenesulfonyl chloride |

Table 3: Examples of Azo Coupling Reactions with the Diazotized Derivative

Functionalization via Electrophilic Aromatic Substitution (EAS) at the Amino-Bearing Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The feasibility and regioselectivity of EAS on the this compound ring are governed by the cumulative electronic effects of the substituents already present.

The substituents on the benzene (B151609) ring are:

-NH₂ (Amino): A strongly activating and ortho, para-directing group. wikipedia.org It donates electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction, particularly when the attack occurs at the positions ortho or para to it. lkouniv.ac.in

-Cl (Chloro): A deactivating but ortho, para-directing group. Halogens are an exception to the general rule; they withdraw electron density inductively (deactivating the ring) but can donate electron density via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

-SO₂Cl (Sulfonyl chloride): A strongly deactivating and meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. lkouniv.ac.in

In this compound, the C-1 position is occupied by the amino group. The available positions for substitution are C-3 and C-6.

Position C-3: This position is ortho to the C-2 chloro group and meta to the C-5 chloro group. Crucially, it is meta to the strongly activating amino group and ortho to the strongly deactivating sulfonyl chloride group.

Position C-6: This position is ortho to the strongly activating amino group and meta to the sulfonyl chloride group. It is also ortho to the C-5 chloro group.

The directing effects of the substituents can be summarized as follows:

The amino group strongly directs incoming electrophiles to the ortho (C-2, C-6) and para (C-4) positions. Since positions 2, 4, and 5 are already substituted, its primary directing influence is towards C-6.

The sulfonyl chloride group strongly directs incoming electrophiles to the meta (C-3, C-5) positions. Since C-5 is substituted, its influence is directed towards C-3.

The chlorine atoms direct ortho and para. The C-2 chlorine directs to C-3 and C-6 (its para position is occupied). The C-5 chlorine directs to C-6 (its ortho positions are C-4 and C-6; its para is occupied).

Transformations of the Halogen Substituents

The two chlorine atoms on the aromatic ring serve as handles for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve the reaction of an organohalide with an organometallic or unsaturated partner. For this compound, the aryl chloride bonds can participate in these transformations.

Suzuki Reaction: This reaction couples an aryl halide with an organoboron compound. It is a versatile method for creating biaryl structures. In principle, either of the C-Cl bonds in the title compound could react with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of vinyl groups at the C-2 or C-5 positions. The reaction is known for its high stereoselectivity, typically favoring the formation of the E-isomer. pearson.com

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes, to form arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org

A key challenge in applying these reactions to this compound is the relative inertness of aryl chlorides compared to aryl bromides or iodides. Activating the C-Cl bond often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. nih.gov Furthermore, achieving selective monosubstitution at either the C-2 or C-5 position would be a significant challenge due to the similar electronic environments of the two chlorine atoms. The C-2 chlorine is flanked by the amino and sulfonyl chloride groups, while the C-5 chlorine is adjacent to the amino group's para position. Subtle differences in steric hindrance and electronics might allow for some degree of selectivity under carefully optimized conditions.

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism involves a two-step addition-elimination process. libretexts.orgyoutube.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.com These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.org

In this compound, the primary electron-withdrawing group is the sulfonyl chloride (-SO₂Cl).

The chlorine at C-2 is ortho to the strongly electron-withdrawing -SO₂Cl group.

The chlorine at C-5 is meta to the -SO₂Cl group.

The presence of the -SO₂Cl group ortho to the C-2 chlorine significantly activates this position towards nucleophilic attack. Conversely, the C-5 chlorine lacks this activation, as the EWG is in a meta position. Therefore, it is expected that SₙAr reactions with strong nucleophiles (e.g., alkoxides, amides, thiolates) would occur selectively at the C-2 position , replacing the chlorine atom located there. The strongly electron-donating amino group at C-4 would somewhat counteract this activation but the effect of the ortho -SO₂Cl group is generally dominant in activating the ring for SₙAr. wikipedia.orglibretexts.org

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This can be achieved through various chemical and biological methods. For polychlorinated aromatic compounds, these strategies can be used to selectively or completely remove chlorine atoms. nih.gov

Common methods for the hydrodehalogenation of aryl chlorides include catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source. rsc.org Other methods might involve dissolving metal reductions or microbial processes under anaerobic conditions, although these are more common in environmental remediation contexts. nih.govoup.compsu.edu

In the case of this compound, achieving selective monodehalogenation at either the C-2 or C-5 position would be challenging. The reaction conditions would need to be carefully controlled to prevent over-reduction or reduction of the sulfonyl chloride group. The relative reactivity of the two C-Cl bonds towards reduction would depend on the specific method employed, influenced by steric and electronic factors. It is plausible that the more sterically hindered C-2 position might react at a different rate than the C-5 position, potentially allowing for some measure of selectivity.

Integration into Complex Molecular Architectures

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. This compound possesses functional groups that could potentially participate in well-known MCRs.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are cornerstone isocyanide-based MCRs. beilstein-journals.orgresearchgate.net The Ugi reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. beilstein-journals.org The primary amino group of this compound makes it a suitable amine component for the Ugi reaction. nih.gov This would allow for the direct incorporation of the dichlorobenzenesulfonyl scaffold into complex peptide-like structures. The Passerini reaction, which involves a carbonyl compound, a carboxylic acid, and an isocyanide, would not directly utilize the title compound unless one of its functional groups is first transformed.

Other MCRs: The sulfonyl chloride group itself can participate in certain MCRs, often involving radical pathways. For example, visible-light-driven MCRs have been described where sulfonyl chlorides serve as a source of sulfonyl radicals, which then add to unsaturated systems. acs.org It is conceivable that this compound could be used in such reactions, allowing for the simultaneous formation of multiple bonds and the incorporation of the sulfonamide moiety into a larger structure.

The ability to engage the amine or sulfonyl chloride functionality in MCRs provides a powerful and convergent strategy for integrating the this compound core into diverse and complex molecular architectures.

Macrocyclization and Oligomeric Scaffold Construction

The development of synthetic methods to incorporate sulfonamide groups into macrocycles is a significant area of interest, as this combination of structural features is valuable for the discovery of new therapeutic agents. york.ac.uk However, methods to easily create macrocyclic sulfonamides are not abundant. york.ac.uk The structure of this compound presents a unique opportunity for its use as a foundational building block in the construction of both macrocyclic and oligomeric structures.

Macrocyclization Strategies:

Theoretically, this compound can be employed in macrocyclization reactions through several strategies that take advantage of its two reactive functional groups. One common approach is the bimolecular homodifunctional approach, where two molecules with complementary reactive groups react to form a macrocycle. nih.gov In the context of this specific compound, a "head-to-tail" cyclization of a linear precursor derived from it is conceivable.

This process would involve:

Initial Derivatization: The amino group of this compound could be reacted with a bifunctional linker molecule containing, for example, a halide and a protected amine.

Second Functionalization: The sulfonyl chloride group would then be reacted with a separate nucleophile, such as an alcohol or an amine, at the other end of a long-chain molecule.

Deprotection and Cyclization: Following deprotection of the terminal amine, an intramolecular reaction between the newly freed amine and the functional group introduced in the first step would close the ring, forming the macrocycle.

Oligomeric Scaffold Construction:

Similarly, this compound can serve as a monomeric unit for the synthesis of linear or branched oligomers. The amino and sulfonyl chloride groups can undergo sequential reactions to build a polymer chain. For example, a step-growth polymerization could be envisioned where the sulfonyl chloride of one monomer reacts with the amino group of another, forming a sulfonamide linkage and extending the chain. This approach is analogous to the synthesis of oligomeric imidazole-dicarboxamides, where monomeric building blocks are coupled in a parallel fashion to create a library of oligomers. nih.gov

The general scheme for such an oligomerization would be:

Step 1: Reaction of the sulfonyl chloride group of monomer A with the amino group of monomer B.

Step 2: Reaction of the remaining free amino group of monomer A with the sulfonyl chloride of a new monomer C.

Step 3: Reaction of the remaining free sulfonyl chloride of monomer B with the amino group of a new monomer D.

By controlling the stoichiometry and reaction conditions, and by using protecting groups, it is possible to direct the synthesis towards specific oligomer lengths and sequences. This allows for the creation of defined molecular scaffolds where the dichlorinated phenylsulfonamide units are regularly spaced along the backbone. mdpi.com

Design and Synthesis of Hybrid Molecules

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores is a powerful tool in drug discovery, aiming to develop compounds with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. nih.govbath.ac.uknih.gov The dichlorobenzenesulfonamide moiety is a valuable component in this context, and this compound serves as a key precursor for its installation.

A notable example is the design and synthesis of hybrid compounds that merge a dichlorobenzenesulfonamide scaffold with a chalcone (B49325) moiety. nih.govnih.gov Chalcones are known for their diverse biological activities, and combining them with sulfonamides can yield hybrids with significant therapeutic potential, such as anticancer properties. nih.govnih.gov

The design principle involves linking the two pharmacophores, allowing them to interact with multiple biological targets or to modulate each other's activity. nih.gov The synthesis of these hybrid molecules typically involves a multistep sequence. A general synthetic route starts with the preparation of a substituted 4-aminoacetophenone, which is then condensed with a substituted benzaldehyde (B42025) in a Claisen-Schmidt condensation to form the characteristic chalcone backbone. The amino group on the chalcone structure can then be reacted with a substituted dichlorobenzenesulfonyl chloride to form the final sulfonamide-chalcone hybrid.

For instance, a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides were synthesized and evaluated for their biological activities. nih.govnih.gov The synthesis involved reacting an amino-chalcone precursor with 2,4-dichloro-5-methylbenzenesulfonyl chloride. This highlights a practical application of a molecule structurally similar to this compound in creating complex hybrid structures.

Table 1: Examples of Synthesized Chalcone-Sulfonamide Hybrid Molecules

Data derived from research on (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides, which are structurally analogous to derivatives of this compound. nih.govnih.gov

The findings from these studies demonstrate that the sulfonamide-based chalcone derivative with a 4-fluoro substituent (Compound 5) showed potent anticancer activity. nih.gov This research underscores the utility of the dichlorobenzenesulfonamide scaffold in the design and synthesis of novel hybrid molecules with significant biological properties. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and in the solid state. High-resolution techniques offer profound insights into the connectivity, spatial arrangement, and crystalline form of 4-Amino-2,5-dichlorobenzenesulfonyl chloride.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation of Derivatives

While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex derivatives. columbia.edu Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms. ipb.ptresearchgate.net

For a derivative like N-Aryl-4-amino-2,5-dichlorobenzenesulfonamide, these techniques are critical. A COSY experiment reveals proton-proton couplings, identifying adjacent protons. researchgate.net For instance, it would show correlations between neighboring protons on the aryl ring. An HSQC spectrum correlates directly bonded proton-carbon pairs, allowing for the direct assignment of protonated carbons. ipb.pt

The HMBC experiment is particularly powerful as it reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. ipb.pt This is crucial for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. For example, the proton of the sulfonamide N-H group would show an HMBC correlation to the carbon atoms on the dichlorinated benzene (B151609) ring to which the sulfonyl group is attached.

Table 1: Representative 2D NMR Correlations for a Hypothetical N-(4-hydroxyphenyl)-4-amino-2,5-dichlorobenzenesulfonamide Derivative

| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) in HMBC | Inferred Connectivity |

| H-3 (~7.8 ppm) | C-1, C-2, C-4, C-5 | Confirms position adjacent to the sulfonyl group and C-4 amino group. |

| H-6 (~7.5 ppm) | C-1, C-2, C-4, C-5 | Confirms position adjacent to two chlorine atoms. |

| -NH- (~10.0 ppm) | C-1', C-2', C-6' | Links the sulfonamide nitrogen to the hydroxyphenyl ring. |

| -NH₂ (~5.5 ppm) | C-3, C-4, C-5 | Confirms the position of the amino group on the dichlorinated ring. |

Data is illustrative and based on expected chemical shifts and correlations for structural elucidation.

Solid-State NMR Studies for Polymorphism and Crystal Structures

The physical properties of a solid-state compound are dictated by its crystal packing, and a single compound can exist in multiple crystalline forms, known as polymorphs. nih.gov Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms, as it is highly sensitive to the local atomic environment. nih.govnih.gov

For this compound, which contains three chlorine atoms, ³⁵Cl ssNMR is an exceptionally informative technique. rsc.org The chlorine nucleus is quadrupolar, meaning its NMR signal is highly sensitive to the symmetry of the local electric field gradient. researchgate.net Different polymorphs will exhibit distinct crystal packing, leading to different hydrogen bonding and intermolecular interactions around the chlorine atoms. These differences result in unique and measurable ³⁵Cl quadrupolar coupling constants (Cq) and asymmetry parameters (ηQ), providing a distinct "fingerprint" for each polymorphic form.

¹³C ssNMR is also used to distinguish polymorphs. Subtle differences in molecular conformation and packing lead to variations in the isotropic chemical shifts of the carbon atoms. A single crystalline form will show one set of sharp resonances, while the presence of a second polymorph will result in a doubling of these peaks.

Table 2: Hypothetical ³⁵Cl and ¹³C Solid-State NMR Data for Two Polymorphs of this compound

| Polymorph | Nucleus | Parameter | C-2 Chlorine | C-5 Chlorine | S-Cl Chlorine | Aromatic Carbons (ppm) |

| Form I | ³⁵Cl | Cq (MHz) | 70.1 | 72.5 | 55.3 | 118.2, 129.5, 131.0, 133.4, 138.1, 145.6 |

| ηQ | 0.21 | 0.15 | 0.45 | |||

| Form II | ³⁵Cl | Cq (MHz) | 68.9 | 73.1 | 58.9 | 117.9, 129.9, 131.1, 134.0, 138.5, 146.0 |

| ηQ | 0.35 | 0.18 | 0.30 |

Data is illustrative. Distinct Cq, ηQ, and chemical shift values serve to identify and quantify different polymorphic forms.

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a cornerstone analytical technique that provides information on the mass, and thus the molecular formula, of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound, with the molecular formula C₆H₄Cl₃NO₂S, HRMS is used to unequivocally confirm this composition against other possibilities with the same nominal mass.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). Experimental measurement via HRMS that matches this theoretical value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the molecular formula.

Table 3: Molecular Formula Confirmation by High-Resolution Mass Spectrometry

| Parameter | Value |

| Molecular Formula | C₆H₄Cl₃NO₂S |

| Theoretical Monoisotopic Mass | 278.90281 Da |

| Hypothetical Experimental Mass | 278.90255 Da |

| Mass Accuracy (Difference) | -0.00026 Da |

| Mass Error | -0.93 ppm |

The low mass error provides high confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure, revealing its constituent parts.

For aromatic sulfonamides and sulfonyl chlorides, a characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂; 64 Da). Other common fragmentations include the loss of the chlorine atom from the sulfonyl chloride group (-SO₂Cl) and cleavages around the benzene ring. Analyzing these fragments allows researchers to confirm the presence and connectivity of the key functional groups.

Table 4: Proposed MS/MS Fragmentation Pathway for Protonated this compound ([M+H]⁺, m/z 279.9)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 279.9 | 215.9 | SO₂ (64.0) | [H-C₆H₃Cl₂N-Cl]⁺ |

| 279.9 | 244.9 | Cl (35.0) | [C₆H₄Cl₂NO₂S]⁺ |

| 279.9 | 180.9 | SO₂Cl (99.0) | [C₆H₄Cl₂N]⁺ |

| 180.9 | 145.9 | Cl (35.0) | [C₆H₄ClN]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. IR spectroscopy measures the absorption of infrared light due to bond vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in bond polarizability.

For this compound, these techniques can confirm the presence of the primary amine (-NH₂), the sulfonyl chloride (-SO₂Cl) group, the carbon-chlorine (C-Cl) bonds, and the substituted aromatic ring. Each functional group has characteristic vibrational frequencies.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) | Weak |

| Amino (-NH₂) | N-H Scissoring Bend | 1650 - 1580 | Weak |

| Sulfonyl Chloride (-SO₂Cl) | S=O Asymmetric Stretch | 1385 - 1365 | Moderate |

| Sulfonyl Chloride (-SO₂Cl) | S=O Symmetric Stretch | 1180 - 1165 | Strong |

| Sulfonyl Chloride (-SO₂Cl) | S-Cl Stretch | 600 - 500 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Moderate |

| Aromatic Ring | C=C In-ring Stretch | 1600 - 1450 | Strong |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 800 | Weak |

| Carbon-Chlorine (Ar-Cl) | C-Cl Stretch | 800 - 600 | Moderate-Strong |

Frequency ranges are based on established correlation tables and data from analogous compounds.

X-ray Crystallography for Molecular and Supramolecular Structure Determination of Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding their chemical behavior and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional structure of a crystalline compound, providing unequivocal proof of its molecular connectivity and stereochemistry. In research involving derivatives of this compound, obtaining a single crystal of a synthesized compound allows for its absolute structural characterization. This technique is paramount for confirming the successful synthesis of a target molecule and for studying its conformational and packing arrangements in the solid state.

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. For instance, the crystal structure of 4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide, a direct derivative, was determined using SCXRD. srainstruments.com The analysis revealed a monoclinic crystal system with a P21/c space group and provided exact atomic coordinates, defining the dihedral angle between the two benzene rings as 64.86 (11)°. srainstruments.com This level of detail is fundamental for structure-property relationship studies.

The data obtained from SCXRD analysis is comprehensive, including unit cell dimensions, space group, and atomic positions, which are critical for building a complete picture of the molecule's solid-state form.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀Cl₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.848 (2) |

| b (Å) | 7.262 (1) |

| c (Å) | 14.993 (2) |

| β (°) | 105.72 (1) |

| Volume (ų) | 1346.4 (3) |

| Z (formula units per cell) | 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive technique used to analyze bulk crystalline materials. Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a polycrystalline powder. The primary application of PXRD in the context of this compound derivatives is for crystalline phase identification. Each crystalline solid has a unique PXRD pattern, which serves as a characteristic "fingerprint." americanpharmaceuticalreview.com

This technique is crucial for:

Confirming Bulk Purity: By comparing the experimental PXRD pattern of a synthesized batch with a reference pattern (either from a database or simulated from SCXRD data), the phase purity of the bulk sample can be confirmed. ncl.ac.uk

Identifying Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties. PXRD is a key analytical tool for rapidly distinguishing between these polymorphs, as each will produce a unique diffraction pattern. ncl.ac.uknih.gov

Monitoring Solid-State Reactions: PXRD can be used to track the progress of solid-state transformations or to identify the crystalline products of a reaction.

For example, the crystal structure of a related compound, 2-ammonio-5-chloro-4-methylbenzenesulfonate, was successfully solved directly from high-resolution powder diffraction data, demonstrating the power of this technique when single crystals are unavailable. researchgate.net In a typical analysis, the positions (2θ angles) and relative intensities of the diffraction peaks in the sample's pattern are compared against a database of known materials for identification. ncl.ac.uk

Chromatographic Methods in Reaction Monitoring and Purification Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the synthesis and analysis of derivatives from this compound, various chromatographic methods are employed for reaction monitoring, purity assessment, and purification of products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of non-volatile derivatives of this compound. It is widely used to assess the purity of final products and to separate components in a reaction mixture.

In a typical application, a reversed-phase (RP-HPLC) method is developed. This involves a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. For instance, an RP-HPLC method was developed and validated for the quantitative determination of the related compound 4-aminobenzenesulfonamide as an impurity. mdpi.com The method utilized a C8 column with a gradient elution, demonstrating its ability to resolve the main compound from its impurities. mdpi.com

HPLC is also used to determine the presence of related compounds in various matrices. A method for analyzing industrial wastewater successfully separated and determined 2,5-dichlorobenzenesulfonyl chloride using an octadecylsilica gel stationary phase and an aqueous-methanolic mobile phase. rsc.org The high resolution and sensitivity of HPLC make it the preferred method for quantitative purity analysis.

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | YMC-Triart C8 (250×4.6 mm, 5µm) |

| Mobile Phase | Gradient elution with an aqueous buffer and organic solvent |

| Flow Rate | 1.0 mL/min |

| Detector | Photo-Diode Array (PDA) at 265 nm |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the ideal method for analyzing volatile and semi-volatile organic compounds. In the context of reactions involving this compound, GC-MS is primarily used to identify volatile byproducts, residual solvents, or starting materials.

The sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint for identification. This is particularly useful for understanding reaction mechanisms and identifying sources of impurities. For example, GC-MS has been used to substantiate the generation of specific radical intermediates in electrochemical sulfonamide synthesis by detecting their adducts.

| Parameter | Description |

|---|---|

| Column | RTX-5MS (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Initial 50 °C for 1 min, ramp at 25 °C/min to 300 °C, hold for 3 min |

| Detector | Quadrupole Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

| Mass Range | m/z 50–400 |

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in synthetic chemistry research to monitor the progress of a reaction. It allows for the quick qualitative assessment of a reaction mixture's composition.

A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material, typically silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent). The different components of the mixture travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the eluent.

By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the same plate, a chemist can visually track the consumption of the starting material and the formation of the product. For example, in the synthesis of sulfonamides, TLC analysis can be used to confirm that no undesired disulfonylated products are being formed. nih.gov The separated spots are visualized, often under UV light, allowing for a quick and effective way to determine the optimal reaction time or to check the composition of fractions during column chromatography purification.

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical characteristics of the chemical compound this compound has revealed a significant gap in publicly available scientific literature and databases. Despite extensive searches for dedicated studies on this specific molecule, no detailed research findings could be located to populate a comprehensive analysis of its quantum chemical properties, molecular interactions, and reactivity predictions.

The intended scope of this article was to provide an in-depth examination structured around advanced computational methodologies. However, the necessary data from quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, which are foundational for predicting molecular geometries, electronic structures, and frontier molecular orbitals, are not present in the accessible scientific domain for this particular compound.

Similarly, information pertaining to the thermodynamic and kinetic parameters of reactions involving this compound is absent. Such data is crucial for understanding its reactivity, stability, and potential reaction pathways.

While research exists for structurally analogous compounds, such as 4-amino-2,5-dichlorobenzenesulfonamide, the principles of scientific accuracy and strict adherence to the subject matter prevent the extrapolation of that data to this compound. The substitution of the sulfonyl chloride group with a sulfonamide group significantly alters the electronic and steric properties of the molecule, rendering such comparisons invalid for a detailed and accurate analysis.

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-describing features of a compound with its biological activity or physicochemical properties, respectively. For a molecule like 4-Amino-2,5-dichlorobenzenesulfonyl chloride, these models can be instrumental in predicting its behavior and guiding the design of new derivatives with desired characteristics.

While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its key chemical properties based on models developed for structurally related benzenesulfonamides and aromatic sulfonyl chlorides. These models typically employ a range of molecular descriptors to quantify the structural features of the molecules.

Predictive QSPR models are generally developed using multiple linear regression (MLR), artificial neural networks (ANN), or other machine learning algorithms. researchgate.net These models establish a mathematical relationship between molecular descriptors (independent variables) and a particular property (dependent variable). For this compound, important properties to model could include solubility, melting point, and reactivity.

A hypothetical QSPR model for predicting a property of a series of substituted benzenesulfonamides, including this compound, might take the following form:

Property = c₀ + c₁D₁ + c₂D₂ + c₃D₃ + ... + cₙDₙ

Where 'Property' is the chemical property of interest, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis of a training set of molecules.

Table 1: Representative Molecular Descriptors in QSPR Models for Sulfonamides

| Descriptor Type | Specific Descriptor Example | Potential Influence on Properties of this compound |

|---|---|---|

| Topological | Balaban J index | Relates to the branching and connectivity of the molecule, influencing intermolecular interactions and thus properties like boiling point and viscosity. |

| Electronic | Dipole moment | The polar nature of the amino and sulfonyl chloride groups will create a significant dipole moment, affecting solubility in polar solvents and intermolecular interactions. |

| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) energy | Indicates the susceptibility of the molecule to electrophilic attack, which is relevant for its reactivity. |

| Constitutional | Molecular Weight | A fundamental property that influences many physical characteristics such as density and boiling point. |

A QSAR study on a series of sulfonamide derivatives could yield a model that predicts their biological activity, for instance, as enzyme inhibitors. nih.gov Such a model would help in understanding the structural requirements for activity and in the design of more potent analogs of this compound. For example, a 2D QSAR model for β-carbonic anhydrase inhibitors based on sulfonamide derivatives has been developed, highlighting the importance of specific descriptors in determining inhibitory activity. researchgate.net

Table 2: Example of a Hypothetical QSAR Model for Biological Activity of Substituted Benzenesulfonamides

| Biological Activity (e.g., pIC₅₀) | = | 4.5 + 0.2(logP) - 0.05(Molecular Surface Area) + 0.8*(Dipole Moment) |

|---|---|---|

| Descriptor | Coefficient | Interpretation |

| logP (Lipophilicity) | +0.2 | A positive coefficient suggests that increased lipophilicity may enhance biological activity, potentially by improving membrane permeability. |

| Molecular Surface Area | -0.05 | A small negative coefficient might indicate that excessive bulkiness is slightly detrimental to the binding at the active site. |

These tables are illustrative and based on general principles of QSAR/QSPR modeling for sulfonamides. The actual coefficients and descriptors for a specific model for this compound would need to be determined through dedicated computational studies.

In the context of designing chemical probes, ligand efficiency metrics and pharmacophore modeling are valuable computational tools. Ligand efficiency (LE) is a measure of the binding energy per atom of a ligand to its target, providing a way to assess the quality of a hit compound during the early stages of drug discovery. For a potential chemical probe based on the this compound scaffold, optimizing ligand efficiency would be a key objective.

Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. d-nb.info For sulfonamide-based compounds, the sulfonamide group itself is a critical pharmacophore, often involved in key interactions with biological targets such as metalloenzymes. researchgate.net

A pharmacophore model for a chemical probe derived from this compound would likely include features from the core scaffold. The development of such a model can be either ligand-based, using the structures of known active molecules, or structure-based, using the three-dimensional structure of the target protein.

Table 3: Potential Pharmacophoric Features of this compound for Chemical Probe Design

| Pharmacophoric Feature | Corresponding Functional Group | Potential Role in Target Interaction |

|---|---|---|

| Hydrogen Bond Donor | Amino group (-NH₂) | Formation of hydrogen bonds with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | Sulfonyl group (-SO₂-) | Interaction with hydrogen bond donor groups on the target protein. |

| Aromatic Ring | Dichlorinated benzene (B151609) ring | Can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. |

| Hydrophobic/Halogen Bond Donor | Chlorine atoms (-Cl) | Can participate in hydrophobic interactions or halogen bonding, which is an increasingly recognized non-covalent interaction in drug design. |

A study on selective inhibitors for human carbonic anhydrase VA isoform highlighted a pharmacophore model that included hydrophobic spheres, positive ionizable features, aromatic rings, and hydrogen bond acceptors and donors. d-nb.info This illustrates the complexity and specificity that can be achieved with pharmacophore modeling for sulfonamide-based compounds.

Retrosynthetic Analysis and Computer-Aided Synthesis Design

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking them down into simpler, commercially available starting materials. Computer-aided synthesis design leverages computational algorithms and databases of chemical reactions to automate and enhance this process.

For a molecule like this compound, a computer-aided retrosynthetic analysis would propose several potential synthetic routes. Software for this purpose, such as SYNTHIA™ or those based on machine learning, utilize a vast knowledge base of chemical reactions to identify plausible disconnections. labmanager.comnih.gov

A plausible retrosynthetic analysis for this compound would likely involve the following key disconnections:

Disconnection of the sulfonyl chloride group: The C-S bond of the sulfonyl chloride can be disconnected, leading back to 2,5-dichloroaniline (B50420). The sulfonyl chloride can then be introduced via a chlorosulfonation reaction.

Disconnection of the amino group: Alternatively, the C-N bond of the amino group could be disconnected, suggesting a precursor like 2,5-dichlorobenzenesulfonyl chloride which would then need to be aminated. However, direct amination of a sulfonyl chloride-containing ring can be challenging.

A more likely computer-generated retrosynthetic pathway would prioritize the first approach.

Table 4: A Plausible Computer-Aided Retrosynthetic Pathway for this compound

| Step | Retrosynthetic Disconnection | Precursor Molecule | Forward Reaction |

|---|---|---|---|

| 1 | C-S bond (sulfonyl chloride) | 2,5-dichloroaniline | Chlorosulfonation using chlorosulfonic acid. |

| 2 | C-Cl bonds | 1,4-dichlorobenzene | Nitration followed by reduction to introduce the amino group, and subsequent chlorination. (This is a less direct but possible alternative precursor). |

| 3 | C-N bond (amino group) | 2,5-dichlorobenzene | Nitration to 1,4-dichloro-2-nitrobenzene (B41259), followed by reduction to 2,5-dichloroaniline. |

The forward synthesis, as suggested by this analysis, would likely start from a readily available dichlorinated benzene derivative. For instance, starting with 1,4-dichlorobenzene, a nitration reaction followed by reduction of the nitro group would yield 2,5-dichloroaniline. The final step would be the chlorosulfonation of 2,5-dichloroaniline to give the target molecule, this compound. Computer-aided tools can help in optimizing the reaction conditions and predicting potential side products for each of these steps. nih.gov

Role As a Versatile Chemical Building Block and Synthetic Scaffold

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy in chemical biology and drug discovery aimed at creating libraries of structurally diverse small molecules. The goal of DOS is to explore novel areas of chemical space, thereby increasing the probability of discovering compounds with new biological functions. The inherent reactivity of 4-Amino-2,5-dichlorobenzenesulfonyl chloride makes it a valuable starting material for generating such libraries.

The sulfonyl chloride moiety is highly electrophilic and readily reacts with a wide range of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamides, sulfonates, and sulfonyl ethers, respectively. This reactivity allows for the straightforward introduction of a diverse set of substituents. Furthermore, the amino group on the benzene (B151609) ring can be acylated, alkylated, or used in other coupling reactions, providing an additional point for diversification.

Researchers can employ a strategy where the sulfonyl chloride and amino groups are reacted in a stepwise manner with different sets of building blocks. This approach, often carried out on a solid support to facilitate purification, can rapidly generate a large number of distinct compounds from a common scaffold. The resulting sulfonamide-based libraries can then be screened for various biological activities.

Table 1: Potential Reactions for DOS using this compound

| Reactive Site | Reaction Type | Potential Reactants | Resulting Functional Group |

|---|---|---|---|

| Sulfonyl chloride | Sulfonylation | Primary/Secondary Amines, Alcohols, Phenols | Sulfonamide, Sulfonate Ester |

| Amino group | Acylation | Acyl chlorides, Carboxylic acids | Amide |

| Amino group | Alkylation | Alkyl halides | Secondary/Tertiary Amine |

Application in Scaffold Hopping and Lead Optimization Research (in chemical probe development)

In the realm of chemical probe development and drug discovery, scaffold hopping is a crucial strategy for identifying new molecular frameworks with similar biological activity to a known active compound but with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. Lead optimization, conversely, involves the iterative modification of a promising lead compound to enhance its desired characteristics.

The this compound scaffold can be effectively utilized in both of these processes. The dichlorinated aminobenzenesulfonamide core can serve as a bioisosteric replacement for other cyclic or aromatic systems in known bioactive molecules. By introducing this scaffold, medicinal chemists can explore new intellectual property space and potentially overcome liabilities associated with the original compound class.

During lead optimization, the reactive handles of this compound allow for systematic structure-activity relationship (SAR) studies. For instance, in the optimization of kinase inhibitors, the sulfonamide group can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase. The amino group can be functionalized to extend into different pockets of the ATP-binding site, allowing for fine-tuning of potency and selectivity. The chlorine atoms on the benzene ring can also influence the compound's electronic properties and metabolic stability.

Development of Novel Reagents and Catalysts

The unique electronic and structural features of this compound make it an attractive precursor for the development of novel reagents and catalysts. The sulfonamide linkage, once formed, is generally stable, allowing for the creation of robust molecular frameworks.

One area of application is in the synthesis of chiral ligands for asymmetric catalysis. The amino group can be derivatized with a chiral auxiliary, and the resulting compound can be used to form metal complexes. The electronic nature of the dichlorinated aryl sulfonamide moiety can influence the catalytic activity and enantioselectivity of the resulting metal complex. These catalysts could find applications in a variety of stereoselective transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Furthermore, derivatives of this compound can be developed as organocatalysts. For example, by incorporating a thiourea (B124793) or a squaramide functionality through the amino group, it is possible to create bifunctional catalysts capable of activating substrates through hydrogen bonding. The sulfonamide portion of the molecule can provide structural rigidity and influence the catalyst's solubility and stability.

Utilization in Polymer and Material Science Research